molecular formula C16H13ClO5 B5765752 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate

4-chloro-2-formylphenyl 3,4-dimethoxybenzoate

Cat. No. B5765752
M. Wt: 320.72 g/mol
InChI Key: FPTREIRLMOCXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-formylphenyl 3,4-dimethoxybenzoate, also known as CFP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. It is a synthetic compound that is derived from benzoic acid and is widely used in biochemical and medical research.

Mechanism of Action

The mechanism of action of 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate is not fully understood. However, it has been suggested that 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate exerts its anti-tumor effects by inhibiting the activity of the mitogen-activated protein kinase (MAPK) pathway. This pathway is known to play a critical role in the development and progression of cancer. 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate has also been shown to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-chloro-2-formylphenyl 3,4-dimethoxybenzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been found to be effective in reducing the severity of inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate in lab experiments is its high purity and stability. 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate is also readily available and can be synthesized in large quantities. However, one of the limitations of using 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate is its limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate is a synthetic compound and may not accurately mimic the effects of natural compounds in biological systems.

Future Directions

There are several potential future directions for the use of 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate in scientific research. One potential application is in the development of novel anticancer agents. 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate has shown promising results in preclinical studies and may be a potential candidate for further development. Another potential application is in the treatment of inflammatory diseases. 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate has been shown to exhibit anti-inflammatory properties and may be effective in reducing the severity of inflammation in various diseases. Further research is needed to fully understand the potential applications of 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate in various fields.
Conclusion:
In conclusion, 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields. It has been extensively used in scientific research and has shown promising results in preclinical studies. 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate exhibits anti-inflammatory, anti-tumor, and anti-proliferative properties and has been used in the development of novel anticancer agents. While there are some limitations to using 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate in lab experiments, it remains a valuable tool for scientific research. Future research is needed to fully understand the potential applications of 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate in various fields.

Synthesis Methods

The synthesis of 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate involves the reaction of 4-chloro-2-formylphenol with 3,4-dimethoxybenzoic acid under acidic conditions. This reaction results in the formation of 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate as a white crystalline solid. The purity of 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate can be improved by recrystallization and column chromatography.

Scientific Research Applications

4-chloro-2-formylphenyl 3,4-dimethoxybenzoate has been extensively used in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-proliferative properties. 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has been used in the development of novel anticancer agents and has shown promising results in preclinical studies.

properties

IUPAC Name

(4-chloro-2-formylphenyl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-20-14-5-3-10(8-15(14)21-2)16(19)22-13-6-4-12(17)7-11(13)9-18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTREIRLMOCXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-formylphenyl) 3,4-dimethoxybenzoate

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